Product packaging for Methyl 3-[(pyridin-4-yl)amino]benzoate(Cat. No.:)

Methyl 3-[(pyridin-4-yl)amino]benzoate

Cat. No.: B13537453
M. Wt: 228.25 g/mol
InChI Key: DEJQHSBLAPSHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-[(pyridin-4-yl)amino]benzoate is a benzoate ester derivative featuring a pyridin-4-ylamino substituent at the meta position of the benzene ring. This compound is of significant interest in medicinal chemistry due to its structural hybridity, combining a pyridine moiety (a heterocyclic aromatic base) with a benzoate ester group. Such hybrids are often explored for their bioactivity, particularly in kinase inhibition, anticancer applications, and central nervous system modulation .

The synthesis of this compound typically involves coupling reactions between substituted benzoic acid derivatives and pyridine-containing amines. For example, analogous compounds like methyl 3-((6-methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzoate (4b) are synthesized via nucleophilic addition using LiHMDS and hydrazine hydrate, yielding moderate efficiency (18% yield) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O2 B13537453 Methyl 3-[(pyridin-4-yl)amino]benzoate

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 3-(pyridin-4-ylamino)benzoate

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)10-3-2-4-12(9-10)15-11-5-7-14-8-6-11/h2-9H,1H3,(H,14,15)

InChI Key

DEJQHSBLAPSHQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling (Suzuki Reaction)

A common approach involves a Suzuki-Miyaura cross-coupling reaction between a halogenated methyl 3-aminobenzoate derivative and a pyridin-4-yl boronic acid or boronate ester.

  • Starting materials : 3-halogenated methyl benzoate (e.g., 3-chloromethyl benzoate) and 4-pyridinyl boronic acid.
  • Catalyst : Palladium complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄.
  • Base : Potassium carbonate or sodium carbonate.
  • Solvent : Mixtures of water and organic solvents like dioxane or toluene.
  • Conditions : Heating at 80–100 °C for 12–20 hours.
  • Outcome : Formation of the C-N bond linking the pyridin-4-yl group to the benzoate ring with good yields.

This method is favored for its mild conditions and functional group tolerance.

Guanidine Intermediate Route and Cyclization

An alternative method involves the preparation of a guanidine intermediate from 3-amino-4-methylbenzoate and cyanamide under acidic conditions, followed by cyclization with a pyridinyl-substituted enone.

  • Step 1 : Guanidine formation by reacting 3-amino-4-methylbenzoate with cyanamide in hydrochloric acid, yielding 3-[(aminoiminomethyl)amino]-4-methylbenzoate hydrochloride.
  • Step 2 : Cyclization with 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one under controlled pH and solvent conditions (alcoholic or aromatic solvents).
  • Solvents : Ethanol, 1-butanol, or toluene.
  • Conditions : Heating at 80–85 °C for several hours.
  • Advantages : High yield, simple operation, environmentally friendly, and suitable for scale-up.
  • Notes : The guanidine hydrochloride intermediate is stable and safe for industrial production.

One-Pot Condensation and Hydrolysis Process

A streamlined one-pot process has been developed to reduce reaction steps and improve efficiency:

  • Reactants : Nitrate salt of the methyl 3-amino-4-methylbenzoate derivative and dimethylamino-substituted pyridinyl enone.
  • Solvent : High boiling alcohols such as n-butanol.
  • Base : Sodium hydroxide or potassium hydroxide.
  • Process : Condensation followed by hydrolysis of the ester in the same vessel.
  • Temperature : Reflux conditions (~110 °C).
  • Outcome : Efficient synthesis of the target compound with fewer purification steps and reduced solvent use.
  • Industrial relevance : This process avoids multiple solvent extractions and distillations, shortening manufacturing time and cost.

Reductive Amination Approach

In some laboratory syntheses, reductive amination is employed:

  • Starting material : Methyl 3-formylbenzoate.
  • Amination : Reaction with 4-aminopyridine or related amines.
  • Reducing agent : Sodium triacetoxyborohydride or similar mild reductants.
  • Solvent : Chloroform or methanol.
  • Yield : Moderate to good yields (10–60% depending on conditions).
  • Notes : This method allows direct formation of the C-N bond but may require multiple purification steps.

Comparative Data Table of Preparation Methods

Method Key Reactants Catalyst/Base Solvent(s) Temperature & Time Yield (%) Scalability & Notes
Suzuki Cross-Coupling 3-halogenated methyl benzoate, 4-pyridinyl boronic acid Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O 80–100 °C, 12–20 h 60–85 Mild, functional group tolerant, industrial scale
Guanidine Intermediate + Cyclization 3-amino-4-methylbenzoate, cyanamide, pyridinyl enone HCl, base (NaOH) Ethanol, 1-butanol 80–85 °C, 6–12 h 70–90 Safe, cost-effective, large-scale suitable
One-Pot Condensation + Hydrolysis Nitrate salt of amino ester, dimethylamino pyridinyl enone NaOH n-Butanol Reflux, 12 h 75–90 Simplified workup, reduced time & solvent use
Reductive Amination Methyl 3-formylbenzoate, 4-aminopyridine NaBH(OAc)₃ or similar Chloroform, methanol Room temp to reflux, 6–24 h 10–60 Suitable for lab scale, multiple purification steps

Research Findings and Notes

  • The guanidine intermediate method offers a breakthrough in terms of safety and environmental impact due to the stable guanidine hydrochloride intermediate and avoidance of explosive reagents.
  • The one-pot process significantly reduces manufacturing complexity and time, making it attractive for commercial pharmaceutical production.
  • Palladium-catalyzed cross-coupling remains a gold standard for forming the C-N bond with high selectivity and functional group tolerance but requires expensive catalysts.
  • Reductive amination is less commonly used industrially due to lower yields and more complex purification.
  • Solvent choice impacts yield and purity; alcohols like ethanol and n-butanol are preferred for their boiling points and solubility properties.
  • Bases such as sodium hydroxide and potassium carbonate are commonly used to facilitate coupling and hydrolysis steps.
  • Reaction monitoring by HPLC or TLC is standard to ensure completion and optimize reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(pyridin-4-yl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(pyridin-4-yl)amino]benzoate is a chemical compound with a molecular weight of approximately 284.32 g/mol. It features a methyl ester functional group attached to a benzoate structure, along with a pyridinyl amino substituent. This compound, characterized by its pale beige solid form and a melting point exceeding 257 °C, is slightly soluble in dimethyl sulfoxide and methanol when heated, and it is hygroscopic, requiring storage under inert gas conditions at low temperatures.

Scientific Research Applications

This compound is primarily used in medicinal chemistry, particularly in developing pharmaceuticals for cancer treatment. It serves as an intermediate in synthesizing nilotinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia, highlighting its significance in therapeutic applications. Its derivatives have also demonstrated potential as antileukemic agents, indicating its role in targeting neoplastic stem cells.

Interaction Studies

Studies on this compound often focus on its interactions with biological targets related to cancer pathways. These studies are crucial for determining the therapeutic potential and safety profile of this compound and its derivatives. Interaction studies typically assess:

  • Binding affinity to target proteins
  • Inhibition of enzymatic activity
  • Effects on cell proliferation and apoptosis

Similar Compounds

Several compounds share structural similarities with this compound, particularly those featuring pyridine and benzoate structures. Examples include:

  • Methyl 3-((5-acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)amino)benzoate
  • Methyl 3-(4-pyridinyl)benzoate
  • Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate

Mechanism of Action

The mechanism of action of Methyl 3-[(pyridin-4-yl)amino]benzoate involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, ultimately affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Ester Group Variation : Methyl esters (e.g., target compound) often exhibit higher metabolic stability compared to ethyl esters (e.g., I-6230) due to reduced steric hindrance .
  • Heterocyclic Substitution : Pyridin-4-yl groups (target compound) favor π-π stacking in kinase binding pockets, whereas pyridazine (I-6230) or pyrimidine () substituents may enhance solubility but reduce target specificity .

Critical Contrasts :

  • Anticancer Activity : Compound 5b (pyrazole derivative) shows direct tumor cell inhibition, while the target compound’s activity remains speculative, pending kinase assay validation .
  • Receptor Specificity: PRL-8-53 demonstrates CNS activity via sigma-1 receptors, highlighting how minor structural changes (e.g., benzylaminoethyl vs. pyridinylamino) drastically alter biological targets .

Q & A

Q. What synthetic routes are recommended for Methyl 3-[(pyridin-4-yl)amino]benzoate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via stepwise coupling and amination. A typical protocol involves:

Initial Coupling : React 2,4,6-trichlorotriazine with phenol derivatives in THF at 0°C using DIPEA as a base (yield: 60–70%).

Amination : Introduce pyridin-4-amine in dichloromethane (DCM) at room temperature for 12 hours (yield: ~85%).

Esterification : Treat the intermediate with methanol and catalytic H₂SO₄ under reflux (yield: ~90%) .

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during triazine coupling.
  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution efficiency.
  • Purification : Use column chromatography with hexane/EtOH (1:1) to isolate pure products .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic proton signals (δ 6.8–8.5 ppm) and methyl ester peaks (δ 3.8–3.9 ppm).
    • ¹³C NMR : Confirm the ester carbonyl (δ ~167 ppm) and pyridinyl carbons (δ ~150 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 269.0922 for C₁₃H₁₂N₂O₂) .
  • IR Spectroscopy : Identify ester C=O stretches (~1720 cm⁻¹) and N–H bends (~3350 cm⁻¹) .

Advanced Research Questions

Q. How can molecular docking simulations predict the bioactivity of this compound?

Methodological Answer:

  • Software : Use AutoDock Vina for docking due to its improved scoring function and multithreading efficiency .
  • Protocol :
    • Target Preparation : Retrieve protein structures (e.g., kinases) from the PDB. Remove water and add polar hydrogens.
    • Ligand Preparation : Generate 3D conformers of the compound using Open Babel.
    • Grid Box Setup : Define the binding site (e.g., ATP-binding pocket) with dimensions 20×20×20 Å.
    • Docking Parameters : Set exhaustiveness to 8 and analyze top-scoring poses (ΔG < −7 kcal/mol suggests strong binding) .

Validation : Compare results with experimental IC₅₀ values from enzyme inhibition assays.

Q. How can spectroscopic data contradictions be resolved during derivative synthesis?

Methodological Answer:

  • Step 1 : Repeat experiments to rule out human error.
  • Step 2 : Cross-validate using 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks .
  • Step 3 : Employ computational NMR prediction tools (e.g., ACD/Labs) to simulate spectra and match experimental data .
  • Step 4 : If discrepancies persist, use X-ray crystallography for unambiguous structure determination (e.g., CCDC 1876881 for related compounds) .

Q. What is the impact of electron-withdrawing groups (EWGs) on this compound derivatives?

Methodological Answer:

  • Physicochemical Effects :
    • Trifluoromethyl (CF₃) : Increases lipophilicity (logP +0.5) and metabolic stability by reducing cytochrome P450 interactions .
    • Nitro (NO₂) : Enhances electrophilicity, improving reactivity in nucleophilic aromatic substitution.
  • Bioactivity :
    • Anticancer Activity : CF₃ derivatives show 2–3× higher cytotoxicity (e.g., IC₅₀ = 12 µM vs. 28 µM for parent compound in MCF-7 cells) .
  • Synthetic Modification : Introduce EWGs via Ullmann coupling or Pd-catalyzed cross-coupling .

Q. How can in silico ADMET profiling guide drug development for this compound?

Methodological Answer:

  • Tools : SwissADME, pkCSM, or ProTox-II.
  • Key Parameters :
    • Absorption : High gastrointestinal absorption (BOILED-Egg model).
    • Metabolism : Check CYP450 inhibition (risk of hepatotoxicity).
    • Toxicity : Ames test for mutagenicity; LD₅₀ prediction (e.g., ProTox-II).
  • Outcome : Optimize solubility via ester hydrolysis to carboxylic acid derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.